Product packaging for Aristolactam(Cat. No.:CAS No. 13395-02-3)

Aristolactam

Cat. No.: B190612
CAS No.: 13395-02-3
M. Wt: 293.27 g/mol
InChI Key: MXOKGWUJNGEKBH-UHFFFAOYSA-N
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Description

Natural Origins and Biogeographical Distribution of Aristololactam-Producing Flora

The occurrence of aristololactam is intrinsically linked to the distribution of the plants that biosynthesize it. These plants are found across various continents, with particular concentrations in tropical and subtropical regions.

Aristolochia Species as Primary Biosynthetic Sources

The genus Aristolochia is the most well-known and primary source of aristololactams. researchgate.net With over 500 species, this genus has a pantropical distribution, with some species extending into temperate zones in North America, Europe, and Asia. jse.ac.cnnih.govtafp.org.tw Species of Aristolochia are found in diverse habitats, from climbing vines and lianas to herbaceous perennials. nih.govtafp.org.tw

The highest diversity of Aristolochia species is found in tropical and subtropical regions of the world, including Asia, Africa, and the Americas. nih.govqucosa.de East Asia, particularly the region from the Hengduan Mountains to Central and South China, is considered a primary center for the distribution and differentiation of the Aristolochiaceae family. jse.ac.cn Brazil is also a hotspot for the diversification of Aristolochia species in the New World. scielo.org.mx Mediterranean regions also host a significant number of Aristolochia species. qucosa.denih.gov

Plant GenusFamilyGeographical Distribution
AristolochiaAristolochiaceaePantropical, with some species in temperate regions of Asia, Europe, and the Americas. jse.ac.cnnih.govtafp.org.tw
AsarumAristolochiaceaeNorth Temperate regions (disjunct in Europe, East Asia, and North America). jse.ac.cn
PiperPiperaceaeTropical and subtropical regions worldwide. magtechjournal.com
DasymaschalonAnnonaceaeChina and Vietnam. researchgate.net
FissistigmaAnnonaceaeAsia.

Occurrence in Other Plant Genera (e.g., Piper, Asarum, Dasymaschalon, Fissistigma)

While Aristolochia is the primary source, aristololactams have also been isolated from other plant genera.

Asarum : This genus, also belonging to the Aristolochiaceae family, is distributed across north temperate regions, with disjunct populations in Europe, East Asia, and North America. jse.ac.cn Like Aristolochia, species of Asarum contain aristolochic acids and their derivative aristolactams. nih.govresearchgate.net

Piper : A large genus in the Piperaceae family, Piper species are found in tropical and subtropical regions around the globe. magtechjournal.com Certain species, such as Piper betle and Piper longum, have been found to contain aristololactams. mdpi.commedchemexpress.com

Dasymaschalon : This genus of the Annonaceae family is found in China and Vietnam. researchgate.net Phytochemical studies of Dasymaschalon rostratum and Dasymaschalon wallichii have led to the isolation of several aristolactam alkaloids. researchgate.netwu.ac.th

Fissistigma : Also a member of the Annonaceae family, the genus Fissistigma is found in Asia. Investigation of species like Fissistigma balansae and Fissistigma oldhamii has revealed the presence of various aristolactams. acs.orgnih.gov

Metabolic Relationship with Aristolochic Acids as In Vivo Metabolites

Aristololactams are metabolically derived from aristolochic acids. In vivo, aristolochic acids undergo a nitroreduction reaction, a key step in their metabolic activation. frontiersin.orgmdpi.com This process converts the nitro group of aristolochic acids into a nitroso group, which is then further reduced to a hydroxylamine. The subsequent cyclization of the N-hydroxythis compound intermediate leads to the formation of the this compound ring structure. frontiersin.org

This metabolic conversion is significant because the resulting aristolactams can form adducts with DNA, which is a critical aspect of their biological activity. frontiersin.orgkrcp-ksn.org Studies have shown that aristolochic acid I (AA-I) is metabolized in vivo to this compound I (AL-I) and other related compounds. nih.govchemfaces.comresearchgate.net This metabolic pathway has been observed in various experimental models, highlighting the direct in vivo link between aristolochic acids and aristolactams. nih.govresearchgate.net

Structural Classifications of this compound Derivatives

The chemical structure of aristololactams is characterized by a specific scaffold that allows for numerous variations through substitutions, leading to a wide array of derivatives.

Phenanthrene (B1679779) Lactam Alkaloid Scaffold

The core structure of aristololactam is a phenanthrene lactam alkaloid. researchgate.net This consists of a phenanthrene ring system, which is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, fused to a lactam (a cyclic amide) ring. vulcanchem.com This fundamental scaffold is the basis for all this compound derivatives. The nitrogen atom of the lactam ring is a defining feature of this class of compounds.

Variations and Substitutions (e.g., this compound I, this compound BIII, this compound IVa, Aristololactam-β-D-glucoside, 5-methoxyaristololactam I)

The diversity of this compound derivatives arises from different substitution patterns on the phenanthrene and lactam rings. These substitutions can include methoxy (B1213986), hydroxy, and methylenedioxy groups, among others. The position and nature of these substituents give rise to the various named this compound compounds.

Some common examples of this compound derivatives include:

This compound I : A frequently encountered this compound, it is a key metabolite of aristolochic acid I. tafp.org.twchemfaces.com

This compound BIII : This derivative has been isolated from plants such as Fissistigma balansae. acs.org

This compound IVa : Found in species like Aristolochia contorta and Asarum heteropoides, it is characterized by specific methoxy and hydroxyl substitutions. vulcanchem.com

Aristololactam-β-D-glucoside : A glycosylated form of this compound, where a glucose molecule is attached to the core structure. This compound Ia N-β-D-glucoside is a frequently encountered example in Aristolochia species. tafp.org.tw

5-methoxyaristololactam I : A derivative with a methoxy group at the C-5 position, first isolated from Asarum ichangense. researchgate.net

The table below summarizes some of the common this compound derivatives and their characteristic substitutions.

Compound NameKey Substitutions/Features
This compound IMetabolite of Aristolochic Acid I. tafp.org.twchemfaces.com
This compound BIIIIsolated from Fissistigma balansae. acs.org
This compound IVaMethoxy and hydroxyl substitutions, found in Aristolochia contorta and Asarum heteropoides. vulcanchem.com
Aristololactam-β-D-glucosideGlycosylated with a glucose molecule. tafp.org.tw
5-methoxyaristololactam IMethoxy group at the C-5 position. researchgate.net

Historical Context of Research and Ethnobotanical Significance

The history of aristololactam is intrinsically linked to the plants that produce it, primarily those belonging to the Aristolochiaceae family. These plants have been a part of traditional medicine systems across the globe for centuries, long before the chemical compounds within them were identified and studied. The journey from ethnobotanical remedy to a subject of intense scientific scrutiny reveals a complex relationship between traditional use and modern pharmacological understanding.

The first isolation of aristolactams, a class of aporphinoid alkaloids with a distinctive phenanthrene chromophore, is credited to research on Aristolochia argentina, which is considered the most abundant source of this alkaloid family. rsc.orgresearchgate.net Subsequent phytochemical studies identified aristolactams and their metabolic precursors, aristolochic acids, in numerous other species. researchgate.net A significant report in 1982 by Mix et al. confirmed the presence of both aristolochic acids and aristolactams in Aristolochia indica. researchgate.net

Research into the parent compounds, aristolochic acids, began earlier. Their toxicity was first noted in 1963, and the first chemical synthesis was achieved in 1965. plos.org However, widespread scientific and regulatory attention surged in the early 1990s following a public health crisis in Belgium. A group of women developed rapidly progressive kidney failure after consuming a weight-loss supplement where Stephania tetrandra had been mistakenly substituted with Aristolochia fangchi. wikipedia.orgkrcp-ksn.org This condition was named "Chinese herbs nephropathy" (CHN) and was later definitively linked to aristolochic acid, leading to the condition being renamed aristolochic acid nephropathy (AAN). wikipedia.orgkrcp-ksn.org This event catalyzed a wave of research into the mechanisms of toxicity, revealing that aristolochic acid is metabolized into this compound, which can form DNA adducts, a key step in its mutagenic and carcinogenic effects. wikipedia.org These research efforts culminated in the International Agency for Research on Cancer (IARC) classifying this compound, alongside aristolochic acids I and II, as a Group 1 human carcinogen in 2012. plos.org

The ethnobotanical significance of plants containing aristolactams is vast and geographically diverse. For millennia, various cultures have utilized these plants for a wide range of ailments.

In Europe: Roman texts from the first century document the use of Aristolochia in oral preparations to treat asthma, muscle spasms, and to facilitate the expulsion of afterbirth. wikipedia.org

In Traditional Chinese Medicine (TCM): The use of Aristolochia species dates back at least 1,500 years. krcp-ksn.org Plants like A. contorta, A. debilis, and A. manshuriensis were employed as anti-inflammatory agents and diuretics. krcp-ksn.orgnih.gov

In Indian Ayurveda: Aristolochia indica has a long history of use as a treatment for snake and scorpion venom, as well as for fever and infections. researchgate.netbenthamdirect.com

In the Americas: Brazilian traditional medicine used Aristolochia species, such as Aristolochia gigantea, as abortifacients and for treating wounds and skin diseases. mdpi.com

In Africa: In Morocco, Aristolochia longa, known locally as "bereztem," has been traditionally used for treating cancer and kidney ailments. jmaterenvironsci.com

This extensive traditional use highlights a disconnect between historical application and modern toxicological findings. In many regions, the knowledge of toxicity or potential side effects among traditional healers is limited. ucl.ac.uknih.gov For example, studies in Bangladesh revealed that traditional healers, or kavirajes, often administer Aristolochia indica in high doses for conditions like snake bites and sexual dysfunction. ucl.ac.uknih.gov Similarly, in Assam, India, the tubers of local Aristolochia species are used to treat a variety of conditions including malaria, dysentery, and high blood pressure. researchgate.net

The following tables summarize the key historical research milestones and the diverse ethnobotanical applications of plants known to contain aristolactams.

YearMilestoneSignificanceReference(s)
1st Century Aristolochia use documented in Roman medical texts.Earliest recorded medicinal use in Europe for various ailments. wikipedia.org
1963 First scientific identification of aristolochic acid toxicity.Marked the beginning of modern scientific concern over the safety of Aristolochia species. plos.org
1982 Presence of aristolactams reported in Aristolochia indica.Confirmed that this medicinally important plant contained both aristolochic acids and their lactam derivatives. researchgate.net
Early 1990s Outbreak of "Chinese herbs nephropathy" (CHN) in Belgium.Linked ingestion of Aristolochia fangchi to severe kidney failure, triggering global research and regulatory action. wikipedia.orgkrcp-ksn.org
2000 Research links cumulative dose to urothelial carcinoma.Established a dose-dependent cancer risk associated with Aristolochia consumption. plos.org
2012 IARC classifies this compound as a Group 1 carcinogen.Officially recognized this compound as a substance proven to be carcinogenic to humans. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO4 B190612 Aristolactam CAS No. 13395-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOKGWUJNGEKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60158430
Record name Aristololactam
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Molecular Weight

293.27 g/mol
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CAS No.

13395-02-3
Record name Aristolactam
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Biological Activities and Pharmacological Investigations of Aristololactam

Anticancer Activity and Mechanisms of Action

Aristololactam, a phenanthrene-type alkaloid, has been the subject of research for its potential as an anticancer agent. Studies have revealed that various natural aristololactams and their synthetic analogues exhibit antitumor properties against a range of human cancer cells, including those that have developed multi-drug resistance nih.gov. The mechanisms behind these anticancer effects are multifaceted, involving the inhibition of cancer cell growth, modulation of key cellular signaling pathways, and the induction of programmed cell death.

A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Research has demonstrated that Aristololactam and its derivatives can suppress the growth of various cancer cell lines. For instance, extracts from Aristolochia mollissima Hance containing these compounds have shown a good inhibitory activity on the proliferation of osteosarcoma HOS cells. Similarly, Aristolactam AIIIa has been identified as a potent inhibitor of cancer cell proliferation researchgate.net.

The inhibitory effects of Aristololactam have been observed across several specific human cancer cell lines. In studies involving triple-negative breast cancer cells (MDA-MB-231), cervical cancer cells (HeLa CCL-2), and lung carcinoma cells (A549), extracts containing aristololactams have demonstrated cytotoxic effects mdpi.com.

One study found that an aqueous extract of Aristolochia longa, which contains related compounds, inhibited the growth of MDA-MB-231 cells in a dose-dependent manner researchgate.net. Another investigation using silver nanoparticles synthesized from Aristolochia bracteolata extract showed antiproliferative activity against the A549 cancer cell line phcog.com. Furthermore, this compound AIIIa has been specifically shown to induce apoptosis in HeLa cells researchgate.net.

Inhibitory Effects of Aristololactam and Related Compounds on Specific Cancer Cell Lines

Compound/ExtractCell LineObserved EffectReference
Extracts from Aristolochia manshuriensisMDA-MB-231 (Triple-negative breast cancer)Cytotoxic effect mdpi.com
Extracts from Aristolochia manshuriensisHeLa CCL-2 (Cervical cancer)Cytotoxic effect mdpi.com
Silver nanoparticles from Aristolochia bracteolata extractA549 (Lung carcinoma)Antiproliferation activity phcog.com
Aqueous extract of Aristolochia longaMDA-MB-231 (Triple-negative breast cancer)Dose-dependent growth inhibition researchgate.net
This compound AIIIaHeLa (Cervical cancer)Induction of apoptosis researchgate.net

The anticancer activity of Aristololactam is linked to its ability to interfere with critical cell signaling pathways that regulate cell growth, differentiation, and survival.

Research has indicated that this compound I (AL-I) can induce an epithelial-mesenchymal transition (EMT) in human proximal tubular epithelial cells (HK-2). This process is triggered by the activation of the TGF-β/Smad-dependent signaling pathway. Evidence for this activation includes a significant upregulation in the ratio of phosphorylated Smad2/3 to total Smad2/3. The study also noted that the effects of AL-I on EMT-related proteins were reversed in the presence of a TGF-β receptor inhibitor, further confirming the involvement of this pathway.

The epithelial-mesenchymal transition is a complex process often associated with changes in the expression of key proteins like E-cadherin and transcription factors such as Twist1. In the investigation of this compound I's effect on HK-2 cells, a significant downregulation of the epithelial marker E-cadherin was observed. This loss of E-cadherin is a hallmark of EMT. However, current research has not established a direct link between Aristololactam and the modulation of Twist1 expression.

Modulation of EMT Markers by this compound I in HK-2 Cells

Protein MarkerEffect of this compound ISignificance
E-cadherinSignificantly down-regulatedIndicates a loss of epithelial characteristics.
α-Smooth muscle actin (α-SMA)Significantly up-regulatedIndicates a gain of mesenchymal characteristics.
Transforming Growth Factor β1 (TGF-β1)Significantly up-regulatedSuggests activation of the TGF-β signaling pathway.

A key mechanism of many anticancer agents is the induction of apoptosis, or programmed cell death. Aristololactam and its derivatives have been shown to be potent inducers of apoptosis in cancer cells hilarispublisher.commedcraveonline.com. For example, this compound AIIIa has been demonstrated to induce apoptosis in HeLa cells researchgate.net. This was confirmed by observing the cleavage of PARP, a key protein involved in apoptosis, and through flow cytometric analysis which showed an increase in both early and late apoptotic cells after treatment researchgate.net. The induction of apoptosis is a critical component of the anticancer activity of Aristololactam, leading to the elimination of malignant cells nih.gov.

Modulation of Cell Signaling Pathways

Induction of Apoptosis
Caspase-Dependent Pathways (e.g., Caspase-3, -8, Bax/Bcl-2 Ratio)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents. This process can be initiated through various signaling cascades, with caspase-dependent pathways being central to the execution of cell death. Research into aristololactam and its related compounds has indicated modulation of key proteins within these pathways.

Activation of the caspase cascade is a hallmark of apoptosis. nih.gov Studies on aqueous extracts of Aristolochia longa, which contains aristolochia-related compounds, have demonstrated the induction of apoptosis in Burkitt's lymphoma cells. This process was characterized by the activation of caspase-3 and caspase-9, along with the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3. greenpharmacy.info The activation of caspase-9 points towards the involvement of the mitochondrial (intrinsic) pathway of apoptosis. greenpharmacy.info Notably, caspase-8, a key initiator of the extrinsic pathway, was not activated in this model, suggesting a specific mechanism of action. greenpharmacy.info

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial for regulating the mitochondrial pathway. An increase in the Bax/Bcl-2 ratio is a key indicator of a shift towards apoptosis. In studies involving aristololactam I-treated renal epithelial cells, a significant increase in the Bax/Bcl-2 ratio was observed, correlating with the induction of apoptosis. researchgate.net This alteration in the Bax/Bcl-2 ratio facilitates the release of mitochondrial factors like cytochrome c, which in turn activates the caspase cascade, leading to apoptosis. plos.org

Table 1: Effects of Aristololactam and Related Compounds on Caspase-Dependent Pathways
Compound/ExtractCell LineObserved EffectInvolved Molecules
This compound ICultured renal epithelial cellsIncreased apoptosisIncreased Bax/Bcl-2 ratio researchgate.net
Aristolochia longa aqueous extractBL41 Burkitt's lymphoma cellsInduction of apoptosisActivation of caspase-3, caspase-9; PARP cleavage greenpharmacy.info
Cell Cycle Arrest (e.g., S or G2/M phase, p21, p27, p53, Cyclin/CDK Modulation)

Disruption of the normal cell cycle is a key strategy in cancer therapy. Aristololactam and its precursors have been shown to interfere with cell cycle progression, often leading to arrest at specific checkpoints, thereby preventing cell proliferation.

Investigations into aristolochic acid (AA), a precursor to aristololactam, revealed its ability to induce cell cycle arrest in the G2/M phase in renal epithelial cells. nih.gov This arrest is mediated through the activation of a DNA damage checkpoint pathway involving ATM-Chk2-p53-p21. nih.gov The tumor suppressor protein p53 plays a pivotal role in this process. Following DNA damage, p53 is activated and transcriptionally upregulates the expression of p21. nih.govmdpi.com The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor, capable of binding to and inhibiting the activity of various Cyclin/CDK complexes, including those necessary for progression through the G1/S and G2/M phases. mdpi.comdtic.mil

The induction of p21 by p53 is a critical step in halting the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. nih.govresearchgate.net The p21 protein can inhibit Cyclin E/CDK2 and Cyclin A/CDK2 complexes, which are essential for the G1 to S phase transition and S phase progression. mdpi.com It also plays a role in G2 arrest following DNA damage. mdpi.com Similarly, p27, another member of the Cip/Kip family of CDK inhibitors, can block the activity of Cyclin E/CDK2 and Cyclin A/CDK2, primarily regulating the G1 phase. mdpi.comnih.gov Studies have shown that treatment with CDK inhibitors can lead to an accumulation of p53 and p21, reinforcing the cell cycle block. researchgate.net The ability of aristolochic acid to induce a G2/M arrest suggests a mechanism involving the modulation of Cyclin B1/CDK1 activity, the primary driver of the G2 to M transition. nih.govfrontiersin.org

Table 2: Role of Aristolochic Acid in Cell Cycle Modulation
CompoundCell LineEffectKey Mediators
Aristolochic Acid IRenal epithelial cellsG2/M phase arrest nih.govATM-Chk2-p53-p21 pathway activation nih.gov
DNA and RNA Binding Activities

The interaction of small molecules with nucleic acids is a fundamental aspect of their biological activity. Aristololactam derivatives have been shown to bind to both DNA and RNA, suggesting that their pharmacological effects may be mediated, in part, through direct interaction with these genetic macromolecules.

A derivative, aristololactam-β-D-glucoside (ADG), has been studied for its binding properties to various DNA and RNA structures. Spectroscopic studies revealed that ADG intercalates into DNA. nih.gov Comparative studies have shown that ADG exhibits a stronger binding affinity for triple-helical DNA structures compared to their corresponding double-helical forms. nih.gov Furthermore, investigations into its interaction with tRNA demonstrated that ADG binds non-cooperatively, likely through intercalation into the helical regions of the tRNA molecule. nih.gov The binding process is predominantly entropy-driven and involves multiple weak noncovalent interactions. nih.gov

The binding affinity of ADG to DNA triplexes was found to be significantly stronger than its affinity for RNA triplexes. nih.gov Thermal melting studies further elucidated these interactions, showing that ADG stabilizes the third strand of DNA triplexes, while it has a destabilizing effect on the third strand of RNA triplexes. nih.gov These findings indicate a preferential interaction with specific nucleic acid structures, which could underpin its biological activities.

Table 3: Binding Characteristics of Aristololactam-β-D-glucoside (ADG)
Nucleic Acid StructureBinding ModeRelative AffinityEffect on Thermal Stability
DNA DuplexesIntercalation nih.govWeaker than triplexes nih.govStabilization nih.gov
DNA TriplexesIntercalation nih.govStronger than duplexes and RNA triplex nih.govStabilization of the third strand nih.gov
RNA TriplexIntercalation nih.govWeaker than DNA triplexes nih.govDestabilization of the third strand nih.gov
tRNAIntercalation nih.govNon-cooperative binding nih.govStabilization nih.gov
Stabilization of Telomeric G-quadruplex DNA

Telomeres, the protective caps at the ends of chromosomes, are crucial for maintaining genomic integrity. In most cancer cells, the enzyme telomerase is overactive, maintaining telomere length and enabling unlimited proliferation. The DNA in telomeres is rich in guanine and can fold into four-stranded structures known as G-quadruplexes (G4). nih.gov The stabilization of these G4 structures can inhibit telomerase activity, making G4 DNA an attractive target for anticancer drug development. researchgate.net

Research has shown that aristololactam-β-D-glucoside (ADG) can act as a stabilizer of human telomeric G-quadruplex DNA. nih.gov Biophysical studies, including circular dichroism and fluorescence spectroscopy, have characterized the interaction between ADG and telomeric G4 DNA. The binding was found to be noncooperative with a binding affinity constant (K) of (1.01 ± 0.05) × 10⁶ M⁻¹. nih.gov This affinity is comparable to that of daunomycin, a known chemotherapeutic drug and G4-interacting agent. nih.gov

The interaction is predominantly entropy-driven, and various experimental techniques have confirmed that ADG effectively stacks with the G-quadruplex structure, enhancing its stability. nih.gov By stabilizing the G-quadruplex conformation, ADG can hinder the access of telomerase to the telomeric overhang, thereby acting as a potential telomerase inhibitor. nih.gov

Table 4: Interaction of Aristololactam-β-D-glucoside (ADG) with Telomeric G-Quadruplex DNA
LigandTargetBinding Affinity (K)Key Findings
Aristololactam-β-D-glucoside (ADG)Human telomeric G-quadruplex DNA(1.01 ± 0.05) × 10⁶ M⁻¹ nih.govActs as a stabilizer; potential telomerase inhibitor nih.gov
Daunomycin (for comparison)Human telomeric G-quadruplex DNA(1.78 ± 0.18) × 10⁶ M⁻¹ nih.govKnown G4-interacting agent nih.gov
Inhibition of Aquaporin 1 (AQP1)

Aquaporins (AQPs) are a family of membrane channel proteins that facilitate the rapid transport of water across cell membranes. mdpi.com Aquaporin 1 (AQP1) is notably expressed in the kidney's proximal tubules and plays a role in fluid homeostasis. scilit.com Altered AQP1 expression has been linked to nephrotoxicity.

Studies comparing the nephrotoxic effects of aristolochic acid I (AA-I) and its metabolite, this compound I (AL-I), have identified AQP1 as a key target. Both compounds were found to significantly inhibit the expression of renal AQP1, AQP2, and AQP4 in rats. karger.com However, a direct comparison of their potencies revealed that AL-I is a stronger inhibitor of AQP1 expression than AA-I. karger.com Immunohistochemical analysis confirmed that the immunoreactivity for AQP1 in the apical membrane of proximal tubules was more prominently inhibited by AL-I. karger.com

The higher nephrotoxicity of AL-I compared to AA-I may be attributable to this more potent inhibition of AQP1 expression. karger.com The down-regulation of AQP1 is associated with AA-induced renal damage and polyuria, suggesting that AQP1 is a major protein involved in this pathology. karger.com Furthermore, inhibiting AQP1 expression has been shown to protect human proximal tubular epithelial (HK-2) cells from AA-I-induced apoptosis. nih.gov

Table 5: Comparative Inhibition of Renal Aquaporin Expression
CompoundEffect on AQP1 ExpressionEffect on AQP2/AQP4 ExpressionRelative Nephrotoxicity
This compound I (AL-I)Stronger inhibitor than AA-I karger.comSignificant inhibition, no difference from AA-I karger.comHigher than AA-I karger.com
Aristolochic Acid I (AA-I)Significant inhibition karger.comSignificant inhibition karger.comLower than AL-I karger.com
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are essential enzymes that regulate the progression of the cell cycle. researchgate.net CDK2, in complex with Cyclin E or Cyclin A, is particularly important for the transition from the G1 to the S phase and for DNA replication during the S phase. nih.gov Overactivity of the CDK2 signaling pathway is common in various cancers, making it a significant target for anticancer drug discovery. nih.govresearchgate.net

Research into this compound derivatives has led to the identification of potent CDK2 inhibitors. A study involving the derivatization of aristolochic acids into their corresponding lactams explored their structure-activity relationship as CDK2 inhibitors. nih.gov Through this work, a semi-synthetic this compound (compound 21 in the study) was identified as a highly active inhibitor of the CDK2 enzyme, with an IC₅₀ value of 35 nM. nih.gov This level of potency is comparable to some of the most powerful synthetic CDK2 inhibitors reported in the literature. nih.gov This finding highlights the potential of the this compound scaffold for the development of targeted anticancer therapeutics that function by modulating cell cycle progression.

Table 6: CDK2 Inhibition by a Semi-Synthetic this compound
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Significance
Semi-synthetic this compound 21CDK235 nM nih.govActivity is comparable to potent synthetic CDK2 inhibitors nih.gov
DYRK1A Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase involved in a wide range of cellular processes, including cell proliferation, differentiation, and neurodevelopment. nih.gov Overexpression of DYRK1A is implicated in the pathology of several conditions, including Down syndrome and certain neurological disorders, making it a therapeutic target. nih.govmdpi.com

Through screening processes, this compound BIII, a naturally occurring compound, was identified as a novel inhibitor of DYRK1A. nih.gov In vitro kinase assays confirmed its direct inhibitory activity. nih.gov The inhibition of DYRK1A by this compound BIII was shown to have functional consequences. For instance, it rescued proliferative defects in fibroblasts overexpressing DYRK1A and ameliorated neurological and phenotypic defects in Drosophila models of Down syndrome. nih.gov

Furthermore, oral administration of this compound BIII to a mouse model overexpressing DYRK1A led to a suppression of Tau hyperphosphorylation in the brain and improved exploratory behavior. nih.gov These findings establish this compound BIII as a promising DYRK1A inhibitor with potential therapeutic applications for diseases related to DYRK1A overexpression. nih.govresearchgate.net

Table 7: Biological Effects of this compound BIII as a DYRK1A Inhibitor
Model SystemEffect of this compound BIII
DYRK1A transgenic mouse fibroblastsRescued proliferative defects nih.gov
Down syndrome-like Drosophila modelsRescued neurological and phenotypic defects nih.gov
DYRK1A transgenic miceSuppressed Tau hyperphosphorylation in the brain nih.gov
DYRK1A transgenic miceAmeliorated exploratory behavioral deficits nih.gov

Structure-Activity Relationship (SAR) Studies in Anticancer Contexts

The investigation into the anticancer properties of aristololactam and its derivatives has led to preliminary structure-activity relationship (SAR) studies, aiming to understand how the chemical structure of these compounds influences their efficacy as potential anticancer agents. A key area of interest has been their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer cells.

Research has identified this compound-type compounds as potential inhibitors of cyclin-dependent kinase 2 (CDK2). The inhibition of CDK2 can disrupt the cell cycle, leading to a halt in cancer cell proliferation. The core structure of aristololactam provides a scaffold that can be modified to enhance its binding affinity and inhibitory activity against CDKs. The planarity of the phenanthrene (B1679779) lactam system is thought to be important for intercalation with DNA or for fitting into the ATP-binding pocket of kinases.

SAR studies have suggested that the type and position of substituents on the aristololactam ring system are critical for cytotoxic activity. For instance, the presence of methoxy (B1213986) and hydroxy groups can influence the compound's polarity and its ability to form hydrogen bonds with target enzymes. The specific substitution patterns on the aromatic rings can modulate the electron density and steric properties of the molecule, which in turn affects its biological activity. While comprehensive SAR studies on a wide range of aristololactam derivatives are still emerging, the existing data points towards the potential of this scaffold in the development of novel anticancer drugs, particularly those targeting the cell cycle.

Anti-inflammatory Activities

Aristololactam and its related compounds have demonstrated notable anti-inflammatory properties through various mechanisms of action. These activities have been investigated in several preclinical studies, highlighting their potential as modulators of the inflammatory response.

Aristololactam I has been shown to inhibit the production of key pro-inflammatory cytokines. A study on aristololactam I isolated from Aristolochia indica demonstrated its ability to inhibit Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The inhibitory concentrations (IC50) were determined to be 52 ± 8 μM for IL-6 and 116.8 ± 83.25 μM for TNF-α. nih.gov

Furthermore, a related compound, aristolamide II, isolated from Aristolochia manshuriensis, has shown anti-inflammatory effects by targeting other inflammatory mediators. This compound was found to inhibit superoxide anion production and the release of elastase from human neutrophils, both of which are involved in the inflammatory cascade and tissue damage.

Inhibitory Activity of Aristololactam I on Pro-inflammatory Cytokines
CompoundInflammatory MediatorIC50 (μM)
Aristololactam IIL-652 ± 8
Aristololactam ITNF-α116.8 ± 83.25

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that regulates the expression of numerous genes involved in inflammation. The modulation of this pathway is a key target for anti-inflammatory therapies. Interestingly, studies on aristololactam I suggest that its anti-inflammatory effects may occur through a mechanism that is independent of the NF-κB pathway. nih.gov This finding points towards alternative signaling pathways being involved in the anti-inflammatory action of this specific aristololactam.

In contrast, research on aristolochic acid, a biosynthetic precursor to aristololactams, has shown that it can interfere with NF-κB activation. This suggests that different compounds within the broader family of aristolochic acid derivatives may interact with the NF-κB pathway in distinct ways. Further research into other aristololactam derivatives has shown that this compound BII may exert its anti-inflammatory effects by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key players in the inflammatory process and are regulated by the NF-κB pathway. researchgate.net

Certain aristololactam derivatives, specifically piperolactams isolated from Piper taiwanense, have been found to possess antiplatelet activity. These compounds have been shown to inhibit platelet aggregation induced by various agonists, including arachidonic acid, collagen, and platelet-activating factor (PAF).

A study on piperolactam E demonstrated its inhibitory effects on platelet aggregation. At a concentration of 100 μg/mL, piperolactam E showed significant inhibition of aggregation induced by arachidonic acid and collagen, with complete inhibition observed for the latter. nih.gov The table below summarizes the inhibitory effects of piperolactam E on platelet aggregation induced by different agents.

Inhibitory Effects of Piperolactam E on Platelet Aggregation
Inducing AgentConcentration of Piperolactam E (μg/mL)Inhibition of Aggregation (%)
Arachidonic Acid (100 μM)10050.7 ± 3.8
Collagen (10 μg/mL)100100
PAF (2 ng/mL)10033.3 ± 4.3

The antiplatelet action of these compounds is thought to be due to their interference with signaling pathways within the platelets that are activated by these agonists, leading to a reduction in their aggregation and the subsequent formation of thrombi.

Antimicrobial Activities

Aristololactam and its derivatives have been the subject of investigations into their potential antimicrobial properties. Research has shown that these compounds exhibit a range of activities against various bacterial and fungal strains.

Studies on aristolactams isolated from Goniothalamus velutinus have demonstrated their antibacterial and anti-biofilm activities. While some of the isolated aristolactams did not show direct antibacterial activity against the tested Gram-positive bacteria, they did exhibit anti-biofilm activity. For instance, this compound BII and this compound AII were effective in inhibiting the biofilm formation of Streptococcus mutans.

In another study, aristololactam I, isolated from a dichloromethane (B109758) extract of Aristolochia brevipes, was tested for its antibacterial activity against a sensitive strain and four resistant strains of Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential against drug-resistant bacteria. Furthermore, extracts from various Aristolochia species, which are known to contain aristolactams, have shown broad-spectrum antibacterial and antifungal activities. For example, ethanolic extracts of Aristolochia clematitis rhizomes exhibited significant antimicrobial effects against a range of microorganisms. Similarly, aqueous extracts of Aristolochia longa have demonstrated strong antifungal activity against Saccharomyces cerevisiae.

Antibacterial Effects (e.g., against Mycobacterium tuberculosis)

The emergence of multidrug-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Aristololactam and its derivatives have been a subject of investigation for their potential antibacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Research has demonstrated that this compound I, isolated from the dichloromethane extract of Aristolochia brevipes, exhibits significant in vitro antimycobacterial activity. nih.govnih.govresearchgate.net This compound was identified as the most potent agent against a range of Mycobacterium strains, including antibiotic-sensitive, monoresistant, and clinically isolated multidrug-resistant (MDR) variants. nih.gov The minimum inhibitory concentration (MIC) values for this compound I were found to be in the range of 12.5 to 25.0 µg/mL against all tested mycobacterial strains. nih.govnih.govresearchgate.net The study highlighted that the dichloromethane extract of A. brevipes rhizome itself showed strong activity against Mycobacterium tuberculosis H37Rv with a MIC value of 12.5 µg/mL, with this compound I being its most active constituent. nih.govnih.govresearchgate.net

In addition to its effects on Mycobacterium, aristololactam I has also been evaluated against other bacteria. For instance, its activity against Methicillin-resistant Staphylococcus aureus (MRSA) has been reported, indicating a broader spectrum of antibacterial potential.

Table 1: Antimycobacterial Activity of Aristololactam I

Mycobacterium Strain Type Minimum Inhibitory Concentration (MIC) (µg/mL)
M. tuberculosis H37RvDrug-sensitive12.5 - 25.0
Monoresistant variantsDrug-resistant12.5 - 25.0
Clinical MDR isolatesMultidrug-resistant12.5 - 25.0

Neuro-protective and Neurological Disorder Applications (e.g., Parkinson's Disease)

Aristolactams have garnered attention for a range of biological activities, including neuro-protective effects. nih.gov Certain compounds within this class have been historically used in the management of neurological conditions.

Specifically, the this compound known as taliscanine has been administered for the treatment of neurological disorders, most notably Parkinson's disease. nih.gov This suggests a potential role for this compound-based compounds in modulating pathways relevant to neurodegeneration. The broader class of aristolactams is recognized for its interesting biological properties, which include these neuro-protective activities alongside other effects like anti-inflammatory and antiplatelet actions. nih.gov Further research is needed to fully elucidate the mechanisms behind these neuro-protective effects and to explore the therapeutic potential of specific this compound compounds for neurological diseases.

Antifertility Activity

Traditional medicine has utilized various plant species for their effects on fertility, and modern scientific investigations have sought to identify the active compounds responsible for these properties. Several aristolactams isolated from Aristolochia indica have been suggested to possess postcoital antifertility activity. nih.gov

Studies on extracts from the roots of Aristolochia indica have shown effects on fertility in animal models. nih.gov An ethanolic extract of the roots was found to decrease fertility in rats and hamsters when administered after coitus. nih.gov While this compound I is one of the constituents isolated from this plant, direct evidence from the available literature specifically detailing its antifertility efficacy and mechanism of action requires further investigation. Other compounds isolated from A. indica, such as p-coumaric acid, have demonstrated interceptive activity in mice. nih.gov The complex nature of plant extracts makes it crucial to conduct further studies on isolated aristolactams to confirm and characterize their potential role in fertility regulation.

Toxicological Assessment of Aristololactam

Aristololactam, a derivative of aristolochic acid, has been the subject of toxicological studies to elucidate its role in renal damage. Research has focused on its metabolic relationship with aristolochic acid and its direct effects on kidney cells, revealing mechanisms of cytotoxicity, induction of cell death, and alteration of cellular functions that contribute to nephrotoxicity.

Nephrotoxicity and Renal Damage

Aristololactam I (AL-I), a primary metabolite of Aristolochic Acid I (AA-I), is implicated in the pathological processes leading to renal damage. uni.lunih.gov Aristolochic Acid Nephropathy is characterized as a progressive tubulointerstitial renal disease, and evidence suggests that AL-I actively participates in this process. uni.lunih.gov Studies have demonstrated that AL-I exhibits greater nephrotoxicity and cytotoxic potency than its parent compound, AA-I. uni.lukarger.com This heightened toxicity may be linked to its differential effects on specific renal cellular components, such as aquaporins. karger.com As a metabolite of AA-I, AL-I is considered one of the toxic components that directly induces injury in renal proximal tubular cells, contributing to renal damage and fibrosis. nih.gov

Aristololactam I is a principal metabolite of Aristolochic Acid I (AA-I). uni.lunih.gov The metabolic conversion from AA-I to aristolactams is a significant pathway observed in both animals and humans. nih.gov In rats, aristolactam Ia has been identified as the main metabolite of AA-I, with significant percentages of the initial dose being excreted in this form in both urine and feces. scilit.com The kidney itself is capable of metabolizing AA-I into several compounds, including this compound I and this compound Ia, through reduction reactions. nih.gov These this compound metabolites are considered detoxification products of AA-I. nih.govnih.gov However, these metabolites can be activated by enzymes like cytochrome P450 and peroxidase to form DNA adducts, indicating a potential for carcinogenicity. nih.gov

Cytotoxic Effects on Human Renal Proximal Tubular Epithelial Cells (HK-2 cells)

Aristololactam I has been shown to exert direct cytotoxic effects on human renal proximal tubular epithelial cells (HK-2). uni.lunih.gov Studies comparing the effects of AL-I and its precursor, AA-I, on HK-2 cells have found that AL-I demonstrates a higher cytotoxic potency. uni.lunih.gov This cytotoxicity manifests as an inhibition of cell proliferation in a manner dependent on both concentration and time of exposure. uni.luresearchgate.net Morphological assessments of HK-2 cells treated with aristololactam compounds reveal interactions with the cell membrane and intracellular structures, such as lysosomes and mitochondria, which are likely involved in the induced cell injury. nih.gov

The cytotoxicity of aristololactam on HK-2 cells has been quantified using various cell viability assays. The MTT (3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) assay, which measures metabolic activity, has been widely used to assess cell viability. uni.lunih.govnih.gov These assays have shown that Aristololactam I inhibits the proliferation of HK-2 cells in a concentration- and time-dependent manner. uni.lu

Lactate dehydrogenase (LDH) leakage assays, which measure cell membrane damage, have also been employed to assess cytotoxicity. nih.gov Research indicates that AL-I causes direct, dose-dependent toxicity on HK-2 cells. nih.gov One study found that certain aristololactam derivatives, such as 7-methoxy-aristololactam IV and aristololactam IVa, exhibited significant cytotoxic activity in both MTT and LDH leakage assays. nih.gov At concentrations from 5 to 80 µg/ml, these compounds led to a dose-dependent decrease in MTT reduction and a corresponding increase in LDH leakage. nih.gov

IC50 Values of Aristolochic Acid I and Aristololactam Derivatives in HK-2 Cells (MTT Assay)
CompoundIC50 (µg/ml)Reference
Aristolochic Acid I (AA-I)16.675 nih.gov
7-methoxy-aristololactam IV4.535 nih.gov
Aristololactam IVa30.244 nih.gov

Aristololactam I is a known inducer of apoptosis in human renal proximal tubular epithelial (HK-2) cells. uni.lunih.gov The apoptotic process is initiated in a dose-dependent manner without causing significant necrosis. uni.lu Evidence for apoptosis includes results from annexin V/propidium iodide (PI) assays and the observation of a sub-G1 peak in cell cycle analysis. uni.lunih.gov

The mechanism of apoptosis induction by AL-I involves a caspase 3-dependent pathway. uni.lunih.gov Studies have demonstrated that both AA-I and AL-I increase caspase 3-like activity in a concentration-dependent manner in HK-2 cells. uni.lu While AL-I is more cytotoxic than AA-I, its specific effects on inducing apoptosis have been observed to be weaker than those of its parent compound. nih.gov The morphological and cytochemical changes observed in treated cells confirm that AL-I primarily causes apoptosis rather than necrosis. uni.lu

Aristololactam I has a significant impact on the expression of renal aquaporins (AQPs), which are crucial for kidney function and water permeability. karger.com Research has shown that AL-I, along with AA-I, specifically decreases the expression of renal AQP1, AQP2, and AQP4. karger.com AQP1 is abundantly expressed in proximal tubular cells and is vital for the reabsorption of large quantities of filtered water. karger.com

Aristololactam I has been found to stimulate the secretion of fibronectin (FN) and transforming growth factor-beta 1 (TGF-β1) in HK-2 cells. nih.govresearchgate.net These molecules are key mediators in the development of renal fibrosis. The stimulation of FN and TGF-β1 contributes to the accumulation of extracellular matrix, a hallmark of the progressive tubulointerstitial renal disease associated with aristolochic acid exposure. nih.gov Although AL-I induces the secretion of these profibrotic factors, studies have indicated that its potency in this regard is weaker compared to Aristolochic Acid I. nih.gov

Impact on Epithelial-to-Fibroblast-like Cell Transformation

Aristololactam I (AL-I) has been shown to induce an epithelial-to-mesenchymal transition (EMT) in human proximal tubular epithelial cells (HK-2 cells). researchgate.netnih.gov This process, where epithelial cells acquire characteristics of fibroblast-like cells, is a key event in the development of renal fibrosis. frontiersin.org Morphological examinations of HK-2 cells treated with AL-I revealed a concentration-dependent shift from a typical epithelial cobblestone monolayer to a more elongated, spindle-shaped fibroblast-like morphology. researchgate.netnih.gov

This transformation is further evidenced by changes in the expression of key protein markers. Western blot analysis of AL-I-treated HK-2 cells demonstrated a significant down-regulation of the epithelial marker E-cadherin and a concurrent up-regulation of the mesenchymal marker α-Smooth muscle actin (α-SMA). researchgate.netnih.gov Additionally, the expression of Transforming Growth Factor β1 (TGF-β1), a potent inducer of EMT, was also significantly increased. researchgate.netnih.gov The activation of the TGF-β/Smad signaling pathway was confirmed by the up-regulated ratio of phosphorylated Smad2/3 to total Smad2/3. researchgate.netnih.gov The effects of AL-I on these EMT-related proteins were reversed in the presence of a TGF-β receptor inhibitor, confirming the central role of this pathway in AL-I-induced EMT. researchgate.netnih.gov

Mechanisms of Renal Injury

The renal injury associated with aristololactam is a complex process involving the formation of DNA adducts and metabolic activation. While it is a metabolite of aristolochic acid I (AA-I), its mechanisms of cellular injury show some distinctions from its parent compound. nih.gov Studies on human proximal tubular epithelial cells (HK-2) have shown that both AA-I and aristololactam I (AL-I) can induce apoptosis and increase fibronectin secretion. nih.govnih.gov However, the signaling pathways involved appear to differ. For instance, the effects of AA-I on apoptosis and fibronectin secretion are mediated by TGF-β1, and can be blocked by an anti-TGF-β1 neutralizing antibody. nih.gov In contrast, the same antibody has no effect on AL-I-induced apoptosis and fibronectin secretion, suggesting a different, TGF-β1-independent mechanism of injury for the metabolite. nih.gov

Formation of DNA Adducts (e.g., dA-AL, dG-AL)

A critical mechanism underlying the toxicity of aristololactam is its ability to form covalent adducts with DNA. Following metabolic activation, aristolochic acids are reduced to their corresponding aristolactams, which can then bind to DNA. researchgate.net The primary adducts formed are 7-(deoxyadenosin-N6-yl)this compound (dA-AL) and 7-(deoxyguanosin-N2-yl)this compound (dG-AL). researchgate.netresearchgate.net These adducts have been identified in the renal tissues of individuals with aristolochic acid nephropathy. nih.gov The formation of these bulky DNA adducts can block DNA replication and are highly mutagenic. researchgate.netnih.gov Specifically, the dA-AL adduct is known to be more abundant and persistent in human kidney tissue compared to the dG-AL adduct. researchgate.netmdpi.com

Role of N-hydroxyaristolactams and Bioactivation Pathways

The formation of this compound-DNA adducts is preceded by a series of bioactivation steps. Aristolochic acids undergo nitroreduction, a process catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 1A1/1A2, to form N-hydroxyaristolactams (e.g., AL-I-NOH and AL-II-NOH). researchgate.netresearchgate.net These N-hydroxyaristolactams are key intermediates that can then be further activated.

One major pathway for further activation involves conjugation reactions, particularly sulfonation catalyzed by sulfotransferases (SULTs). researchgate.netnih.gov This results in the formation of N-sulfonyloxyaristolactams, which are unstable and readily form a reactive cyclic nitrenium/carbenium ion. researchgate.netnih.gov This highly electrophilic species can then react with DNA to form the characteristic dA-AL and dG-AL adducts. nih.gov N-acetylation, catalyzed by N-acetyltransferases (NATs), represents another bioactivation pathway for N-hydroxyaristolactams. researchgate.netnih.gov While N-hydroxyaristolactams themselves can react with DNA, their reactivity is significantly lower than that of their sulfonated or acetylated esters. researchgate.net

Differences in Toxicity Compared to Aristolochic Acids

While aristololactam I (AL-I) is a major metabolite of aristolochic acid I (AA-I), studies have indicated differences in their cytotoxic potency. In cultured human proximal tubular epithelial (HK-2) cells, AL-I has been shown to exhibit higher cytotoxic potency than AA-I. nih.gov Both compounds inhibit cell proliferation in a concentration- and time-dependent manner, arrest the cell cycle in the S-phase, and induce apoptosis through a caspase-3-dependent pathway. nih.gov However, the concentration of AL-I required to produce these effects is lower than that of AA-I.

Carcinogenicity and Mutagenicity

The carcinogenicity of aristolochic acids is intrinsically linked to the formation of this compound-DNA adducts. These adducts are highly mutagenic and are considered a key initiating event in the development of cancers associated with aristolochic acid exposure, particularly urothelial carcinoma of the upper urinary tract. nih.govnih.gov The dA-AL adduct, in particular, is highly persistent in renal tissue and is known to cause a specific type of mutation. mdpi.com

Association with AA-Mutational Signature in Human Cancers

A defining characteristic of aristolochic acid-associated cancers is a unique mutational signature, often referred to as the "AA-mutational signature" or COSMIC Signature 22. nih.govnih.govfrontiersin.org This signature is dominated by A:T to T:A transversions, which account for a large majority of the somatic mutations in these tumors. nih.gov This specific mutational pattern is a direct consequence of the misreplication of DNA containing the dA-AL adduct. nih.gov The AA-mutational signature has been identified in various cancers, including urothelial carcinoma, liver cancer, and kidney cancer, and serves as a molecular fingerprint of exposure to aristolochic acids. nih.govfrontiersin.org The presence of this signature provides strong evidence for the etiological role of aristolochic acid and its metabolites, including aristololactam, in the development of these malignancies. nih.govnih.gov

Genotoxicity Studies (e.g., SOS-based assay in umu tester strains)

The genotoxic potential of chemical compounds is frequently evaluated using bacterial assays that detect primary DNA damage. Among these, the SOS/umu test is a widely used method for screening genotoxins. This bioassay is based on the ability of DNA-damaging agents to induce the expression of the umu operon in specially engineered strains of Salmonella typhimurium, such as TA1535 [pSK1002]. The umuC gene, which is integral to the SOS DNA repair response, is fused to a reporter gene, typically lacZ. The induction of the umuC gene following DNA damage leads to the production of β-galactosidase, an enzyme whose activity can be measured colorimetrically. The intensity of the color produced is proportional to the amount of DNA damage, thus providing a quantitative measure of a substance's genotoxic potential wikipedia.orgnih.govbiotoxicity.com.

Direct genotoxicity studies of Aristololactam using the SOS/umu test are not extensively detailed in available research. However, the genotoxicity of its precursor, Aristolochic Acid (AA), is well-documented. Aristolochic Acid, a mixture of Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), is recognized as a potent mutagen and carcinogen jfda-online.comnih.gov. Metabolism studies show that AAI and AAII are metabolized in vivo and in vitro to their corresponding aristolactams (Aristololactam I and II) jfda-online.com. This metabolic activation, involving the reduction of the nitro group, is crucial for the genotoxic effect of AA jfda-online.com.

While aristolactams are generally considered the less toxic metabolites, the genotoxicity of the parent compounds and related extracts has been demonstrated in various bacterial assays, which provide insight into the potential mechanisms of toxicity. For example, aqueous extracts of Aristolochia baetica, when combined with Magnolia officinalis and activated with a liver S9 fraction, were found to be mutagenic in Salmonella typhimurium strain TA98, suggesting the generation of frameshift mutations nih.govresearchgate.net. Similarly, extracts of Aristolochia manshuriensis Kom., containing both AAI and AAII, dose-dependently increased revertant colony numbers in Salmonella typhimurium strains TA98, TA100, and TA1537, indicating potent mutagenicity nih.gov. In one study, an aqueous extract of Aristolochia gigantea did not show genotoxic activity in the SOS Chromotest with Escherichia coli strains wjpr.netamazonaws.com.

Studies on the pure compounds AAI and AAII in various Salmonella typhimurium strains confirmed their mutagenic activity, with AAII generally being the more active compound. This mutagenicity is dependent on the nitro group present in the aristolochic acid structure jfda-online.comnih.gov.

Table 1: Summary of Genotoxicity Findings for Aristolochic Acid and Aristolochia Extracts in Bacterial Assays

Substance Tested Assay/Tester Strain Metabolic Activation Key Findings Reference
Aristolochia manshuriensis Kom. (AMK) Extract Bacterial Reverse Mutation Assay (S. typhimurium TA98, TA100, TA1537) With and Without Dose-dependently increased revertant colonies, indicating potent mutagenicity. nih.gov
Aristolochia baetica Extract (in combination with Magnolia officinalis) Ames Test (S. typhimurium TA98) With S9 Fraction Mutagenic effect observed; suggests generation of frameshift mutations. nih.govresearchgate.net
Aristolochic Acid (AA), AAI, AAII SOS Chromotest (E. coli PQ37) Not specified AA, AAI, and AAII were tested for genotoxicity. jfda-online.com
Aristolochic Acid I and II Mutagenicity Test (S. typhimurium TA98, TA100, YG strains) Without Both compounds revealed mutagenicity; AAII was generally more active. Mutagenicity is dependent on the nitro group. nih.gov

Risk Assessment and Regulatory Considerations

Global and Regional Bans/Restrictions on Aristolochia-Containing Products

The established link between aristolochic acid, nephropathy, and urothelial cancer has prompted regulatory agencies worldwide to take action to protect public health. These actions range from consumer warnings to outright bans on the importation, sale, and use of products containing any Aristolochia species jfda-online.comwebmd.comnih.gov. The risk is compounded by the potential for accidental substitution of other herbs with Aristolochia species due to similarities in appearance or common names tga.gov.aunih.gov.

United States : In 2000 and 2001, the Food and Drug Administration (FDA) issued warnings to consumers and healthcare professionals to discontinue the use of botanical products containing aristolochic acid nih.govfoodnavigator.com. The FDA maintains an import alert and seizes any products suspected of containing aristolochic acid webmd.comfda.gov.

United Kingdom : The use of Aristolochia species in herbal medicines was prohibited in 1999 due to the toxicity of aristolochic acid www.gov.uk. This prohibition was extended to include other plant species that were commonly substituted with Aristolochia www.gov.uklegislation.gov.uk.

Australia : The Therapeutic Goods Administration (TGA) has prohibited the supply, sale, or use of all Aristolochia species in therapeutic goods tga.gov.audva.gov.au. The TGA also requires specific testing for listed medicines that are at risk of contamination with aristolochic acids due to inadvertent substitution tga.gov.au.

European Union : An EU directive passed in 2004 requires traditional herbal medicinal products to be licensed or prescribed by a registered herbal practitioner independent.co.uk. This was in response to safety concerns, including those related to toxic ingredients like aristolochia independent.co.uknih.gov. Several member states, including Germany, France, Austria, and Belgium, have individually banned Aristolochia-containing products webmd.com. The Netherlands also enforces a ban on aristolochic acids in Chinese traditional herbal preparations nih.govresearchgate.net.

Canada : Health authorities have taken action to remove aristolochia-containing products from the market webmd.com.

Asia : Several Asian countries have also implemented bans. Taiwan's Department of Health officially banned five herbal drugs containing aristolochic acid in November 2003, prohibiting their sale and manufacture taipeitimes.com. Other countries with bans include Japan, Malaysia, and the Philippines taipeitimes.comberkeley.edu. Indonesia prohibits the production and distribution of traditional drugs and food supplements containing Aristolochia sp. plants flevin.com.

Table 2: Global and Regional Regulations on Aristolochia-Containing Products

Country/Region Regulatory Body Status of Regulation Details and Timeline Reference
United States Food and Drug Administration (FDA) Banned/Restricted Issued warnings in 2000/2001. Seizes any product suspected to contain aristolochic acid. webmd.comnih.govfoodnavigator.comfda.gov
United Kingdom Medicines and Healthcare products Regulatory Agency (MHRA) Prohibited Use in herbal medicines prohibited since 1999. Prohibition extends to common substitutes. www.gov.uklegislation.gov.uk
Australia Therapeutic Goods Administration (TGA) Prohibited Prohibits the supply, sale, or use of all Aristolochia species in therapeutic goods. tga.gov.audva.gov.autga.gov.au
European Union European Medicines Agency (EMA) / National Agencies Restricted EU directive from 2004 requires licensing for herbal products. National bans are in place in Germany, France, Austria, Belgium, and the Netherlands. webmd.comindependent.co.uknih.govresearchgate.net
Canada Health Canada Restricted Has removed specific aristolochia-containing products from the market. webmd.comtaipeitimes.com
Germany Federal Institute for Drugs and Medical Devices (BfArM) Banned Banned herbal medications containing Aristolochia species as of the early 1980s. webmd.comberkeley.edu
Japan Ministry of Health, Labour and Welfare Banned Products containing aristolochic acid are banned. webmd.comberkeley.edu
Taiwan Department of Health (DOH) Banned Five specific herbal drugs containing aristolochic acid were banned in November 2003. taipeitimes.com
Indonesia National Agency of Drug and Food Control Prohibited Prohibits the production and circulation of traditional drugs and food supplements containing Aristolochia sp. flevin.com
Malaysia National Pharmaceutical Regulatory Agency (NPRA) Banned Products containing aristolochic acid are banned. taipeitimes.comberkeley.edu

| New Zealand | Medsafe | Banned | Products containing aristolochic acid are banned. | berkeley.edu |

Analytical Methodologies for Aristololactam Research

Isolation and Purification Techniques

The initial step in aristolactam research involves their extraction and purification from complex natural matrices, typically from plants of the Aristolochiaceae family. redalyc.org The isolation process is often challenging due to the presence of aristolactams as trace components with similar polarities to other co-occurring compounds. redalyc.org A common procedure begins with the extraction of dried and powdered plant material using solvents like methanol (B129727) in a Soxhlet apparatus. redalyc.org This is followed by a series of chromatographic separations to isolate the individual compounds. mdpi.comhebmu.edu.cnscite.ai

Chromatography is the cornerstone of this compound isolation and purification. Various techniques are employed, often in a multi-step approach to achieve high purity.

Column Chromatography (CC): Initial fractionation of crude extracts is frequently performed using open column chromatography with silica (B1680970) gel as the stationary phase. redalyc.org Elution is carried out with a gradient of solvents, such as dichloromethane (B109758) with increasing concentrations of methanol, to separate compounds based on polarity. redalyc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for both analytical and preparative-scale separation of aristolactams. jfda-online.comtandfonline.comjfda-online.com Reversed-phase (RP) columns, particularly C18, are widely used. mdpi.comjfda-online.com A gradient elution system, for instance, involving a mixture of sodium acetate (B1210297) buffer and acetonitrile, can effectively resolve different this compound analogues. tandfonline.com The retention of these compounds is sensitive to the pH of the mobile phase; increasing the pH tends to decrease the retention time for related aristolochic acids while slightly increasing it for the neutral this compound analogues. tandfonline.comtandfonline.com Semi-preparative HPLC is often the final step to obtain highly purified aristolactams for structural analysis and biological assays. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying this compound derivatives in complex mixtures. nih.govacs.org LC-MS/MS, a tandem mass spectrometry approach, provides enhanced specificity and is a primary method for quantitative analysis. nifc.gov.vnmdpi.comnih.gov

Once isolated, the structures of aristolactams are elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the complete structural assignment of aristolactams. mdpi.com One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (COSY, HMBC, HSQC, and NOESY) are used to establish the carbon skeleton, the placement of substituents, and the relative stereochemistry. mdpi.comoup.comresearchgate.netnih.gov For instance, in the analysis of a new this compound glycoside, ¹H NMR signals confirmed the presence of a CONH group and aromatic protons, while 2D NMR experiments like HMBC were used to determine the positions of methoxy (B1213986) and glycosyl groups on the phenanthrene (B1679779) core. mdpi.com

Table 1: Example ¹H and ¹³C NMR Data for Enterocarpam-III in CDCl₃ mdpi.com

Position δH (ppm, J in Hz) δC (ppm)
1 - 109.5
2 - 157.1
3 - 154.2
4 - 146.0
4a - 127.8
5 7.16 (s) 108.5
5a - 126.1
6 - 157.6
7 8.72 (s) 115.9
8 7.71 (d, 8.8) 116.1
9 7.18 (d, 8.8) 129.7
10 - 131.8
10a - 127.7
11 (C=O) - 167.7
N-H 9.98 (s) -
2-OCH₃ 3.99 (s) 55.4
3-OCH₃ 4.01 (s) 60.8
4-OCH₃ 4.19 (s) 61.7

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of aristolactams. mdpi.com High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula. mdpi.com Electrospray ionization (ESI) is a common ionization technique, and tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that aid in structural identification. mdpi.comnih.gov For example, this compound derivatives typically exhibit a strong [M+H]⁺ ion in positive ESI mode. nih.gov

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for aristolactams include those for a lactam carbonyl group (around 1654-1699 cm⁻¹) and hydroxyl groups (around 3442 cm⁻¹). mdpi.commdpi.com UV spectroscopy provides information about the electronic transitions within the molecule's chromophore. mdpi.com The UV spectra of aristolactams are characteristic of their extended phenanthrene aromatic system. mdpi.com

Fluorescence and Circular Dichroism (CD) Spectroscopy: These techniques are particularly useful in biophysical studies to investigate the interactions between aristolactams and macromolecules like DNA. acs.orgnih.gov Fluorescence spectroscopy can monitor changes in the emission properties of an this compound upon binding to a target, providing data on binding affinity and mechanism. nih.gov Circular dichroism is used to study conformational changes in macromolecules (like DNA) induced by the binding of an this compound derivative. nih.gov

Quantitative Analysis and Detection

Accurate quantification of aristolactams is essential, particularly in the context of quality control for herbal medicines and in toxicological studies. LC-MS based methods are the preferred choice for this purpose due to their superior sensitivity and specificity. nifc.gov.vnmdpi.com

This hyphenated technique combines HPLC separation with two types of detectors: a photodiode array (DAD) detector for UV-Vis spectral data and an ESI-MS for mass data. This combination allows for the simultaneous quantification and structural confirmation of multiple analytes in a single run. A method was developed for the simultaneous analysis of nine derivatives, including this compound IIIa and this compound IVa, in various medicinal herbs. nih.gov By optimizing chromatographic and mass spectrometric parameters, the method demonstrated good selectivity and sensitivity suitable for quality control. nih.gov The study of ionization behavior revealed that aristolactams (ALs) typically show a single [M+H]⁺ ion, which simplifies their detection compared to the more complex ionization of aristolochic acids. nih.gov

For trace-level quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.comnih.govnih.gov These methods are developed and rigorously validated to ensure their accuracy, precision, and reliability.

Validation typically includes establishing the following parameters:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specific range. For example, a method for this compound-I in rat plasma was linear over the range of 0.3–300 ng/mL. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. An on-line SPE-LC/MS/MS method for urinary aristolactams reported an LOQ of 0.006 ng for this compound I on-column. nih.gov Another LC-MS/MS method reported LODs for various aristolactams in Houttuyniae herba to be ≤4 ng/mL. mdpi.com

Accuracy and Recovery: Accuracy is assessed by determining the recovery of the analyte from a spiked sample matrix. A validated method for this compound-I showed an absolute recovery of 90.4–97.3%. nih.gov Another study determining nine this compound and aristolochic acid compounds reported recoveries between 80.2% and 110%. nifc.gov.vn

Precision: This is measured by the relative standard deviation (RSD) of replicate measurements. An LC-MS/MS method for aristolochic acids and aristolactams showed RSDs of ≤7.6%. mdpi.com

These validated methods have been successfully applied to determine this compound content in various matrices, including herbal dietary supplements, plant materials, and biological fluids like plasma and urine. nifc.gov.vnmdpi.comnih.gov

Table 2: Example of a Validated UHPLC-Q/TOF-MS Method for this compound Analysis mdpi.com

Compound Regression Equation Correlation Coefficient (r²) Linear Range (ng/mL) Recovery (%) RSD (%)
This compound I Y=11.66X+1.28 0.9987 0.5 - 100 72.3 - 90.8 ≤ 7.6

Biophysical Studies for Molecular Interactions

Biophysical techniques are employed to understand how aristolactams interact with biological targets at the molecular level, which is key to understanding their mechanisms of action. A primary focus has been the interaction with DNA. oup.comnih.govnih.gov

Studies on the interaction of aristololactam-β-D-glucoside (ADG) with different forms of DNA have utilized a suite of biophysical methods. nih.gov

Spectrophotometric Titration: Changes in the UV-Vis absorption spectrum of ADG upon addition of DNA, such as hypochromism and bathochromism (a shift to longer wavelengths), indicate binding and are used to calculate binding constants. nih.gov

Fluorescence Spectroscopy: The intrinsic fluorescence of this compound derivatives is often quenched upon binding to DNA. This quenching can be analyzed to determine binding affinity and the number of binding sites. nih.gov

Circular Dichroism (CD) Spectroscopy: Perturbations in the CD spectrum of DNA upon the addition of an this compound derivative provide insights into conformational changes of the DNA helix, suggesting binding modes like intercalation or groove binding. nih.gov

Thermodynamic Analysis: Techniques like isothermal titration calorimetry (ITC) or van't Hoff analysis of spectroscopic data can determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the binding interaction. nih.gov Studies have shown that the binding of ADG to protonated DNA structures is an exothermic process, driven primarily by a favorable enthalpy change. nih.gov

NMR Structural Studies: High-resolution NMR spectroscopy has been used to solve the three-dimensional structure of DNA duplexes containing a covalently bound this compound adduct. oup.comnih.gov These studies have revealed that the bulky this compound moiety can be accommodated within the DNA helix by stacking between adjacent base pairs, causing localized structural distortions such as the displacement of the opposing base into the major groove. oup.comnih.gov

These biophysical investigations collectively suggest that this compound derivatives can bind to DNA, often through an intercalative mechanism, leading to structural changes in the DNA and stabilization of the helix. nih.gov

Binding with Biomacromolecules (e.g., DNA, RNA, Human Serum Albumin)

The interaction of aristololactam and its derivatives with essential biomacromolecules such as DNA, RNA, and human serum albumin (HSA) is a significant area of research. These binding studies are crucial for understanding the mechanisms of action and pharmacokinetic properties of these compounds.

DNA Binding: Aristololactam-β-D-glucoside (ADG) has been shown to bind to DNA primarily through a mechanism of intercalation. nih.gov This interaction is characterized by several spectroscopic changes, including hypochromism and a bathochromic shift in the absorption spectrum, quenching of fluorescence intensity, and an increase in the contour length of sonicated rod-like DNA. nih.govtandfonline.com Studies have revealed that ADG exhibits a preference for GC-rich DNA sequences, particularly alternating GC polymers. acs.org The binding affinity of ADG to DNA is notably high, with a binding constant (K) in the order of 10⁵ M⁻¹. The presence of the glucoside moiety is thought to contribute to the stabilization of the DNA-ligand complex. In contrast, simpler, non-glycosylated analogues like this compound II are presumed to have weaker binding due to the absence of these stabilizing interactions. The binding process is exothermic, and the formation of this compound-DNA adducts can occur through the metabolic activation of aristolactams, leading to the formation of a reactive nitrenium ion that binds to DNA. researchgate.net

RNA Binding: The interaction of ADG with various forms of RNA, including tRNA, double-stranded RNA (dsRNA), and single-stranded RNA (ssRNA), has also been investigated. Spectroscopic and calorimetric studies indicate that ADG binds non-cooperatively to tRNA and dsRNA. nih.govrsc.org The binding affinity for dsRNA is in the order of 10⁵ M⁻¹. rsc.org For single-stranded RNAs, the binding affinity of ADG varies depending on the base composition, following the order poly(G) > poly(I) >> poly(C) > poly(U). nih.gov Similar to its interaction with DNA, the binding of ADG to RNA is believed to involve intercalation, as suggested by fluorescence quenching and viscosity studies. rsc.orgrsc.org However, the binding to tRNA is predominantly entropy-driven, with a smaller favorable enthalpy contribution. nih.govplos.org

Human Serum Albumin (HSA) Binding: Human serum albumin is a major transport protein in the blood, and its binding to xenobiotics can significantly influence their distribution and availability. Studies on the interaction between ADG and HSA have revealed the formation of a complex, although the binding affinity is weaker compared to some other compounds like daunomycin. rsc.org Spectroscopic analysis suggests a binding affinity of ADG to HSA in the order of 10⁴ M⁻¹. rsc.org The binding is an exothermic process favored by negative enthalpy and entropy contributions. rsc.org Conformational changes in HSA upon binding with ADG have been observed through circular dichroism and three-dimensional fluorescence spectroscopy. rsc.org

Thermodynamic Aspects (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding interactions in solution, providing a complete thermodynamic profile in a single experiment. rsc.org

When studying the binding of aristololactam-β-D-glucoside (ADG) to tRNA, ITC experiments revealed that the interaction is predominantly entropy-driven, with a smaller, favorable enthalpy term that increases with temperature. nih.govplos.org The binding was characterized by exothermic heats, and the data fit a single-site binding model. nih.govplos.org The binding of ADG to protonated DNA structures, however, is an exothermic process where the binding free energy primarily arises from a negative enthalpy change. tandfonline.com

In the context of its interaction with double-stranded RNAs, the binding of ADG is characterized by negative enthalpy and positive entropy changes. rsc.org The temperature dependence of enthalpy changes yielded negative heat capacity changes, suggesting a significant hydrophobic contribution to the binding process. rsc.orgrsc.org An enthalpy-entropy compensation has also been observed in these systems. rsc.orgrsc.org

The interaction of ADG with human serum albumin (HSA) has also been characterized by ITC. The calorimetric study showed that the binding is exothermic and favored by negative standard molar enthalpy and entropy contributions. rsc.org Similarly, the binding of ADG to human hemoglobin was found to be an exothermic event driven by large positive standard molar entropy changes with small favorable enthalpy contributions. figshare.com

Table 1: Thermodynamic Parameters of Aristololactam-β-D-glucoside (ADG) Binding to tRNA

ParameterValueReference
Binding Affinity (K)(6.50 ± 0.04) × 10⁴ M⁻¹ nih.govplos.org
Gibbs Free Energy (ΔG)-6.44 kcal/mol nih.govplos.org
Enthalpy Change (ΔH)-1.02 kcal/mol nih.govplos.org
Entropy Contribution (TΔS)5.42 kcal/mol nih.govplos.org
Conformational Changes in Binding Partners (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a key analytical method used to investigate conformational changes in biomacromolecules upon ligand binding.

DNA: The binding of aristololactam-β-D-glucoside (ADG) to DNA induces noticeable changes in the DNA's CD spectrum, indicating a perturbation of its structure. nih.govtandfonline.com Specifically, an increase in the positive and negative ellipticity of DNA is observed, which is consistent with an intercalative binding mode. nih.gov The interaction with protonated DNA structures also leads to a perturbation of the circular dichroic spectrum. tandfonline.com Furthermore, ADG has been shown to induce a conformational switch in protonated DNAs to a bound, altered form. tandfonline.com

RNA: When ADG interacts with double-stranded and triple-helical RNA structures, perturbations in the CD spectrum are also evident. acs.orgnih.gov However, studies on the binding of ADG to various double-stranded RNAs suggest that the conformational perturbations of the RNA structures are minor. rsc.orgrsc.org

Human Serum Albumin (HSA): The binding of ADG to human serum albumin (HSA) leads to conformational changes in the protein. rsc.org CD spectroscopy, along with three-dimensional fluorescence data, confirms these structural alterations within HSA upon complexation with ADG. rsc.org Similarly, when ADG binds to human hemoglobin, CD studies show that it induces conformational changes in the protein. figshare.com

Binding Affinity Determination

The determination of binding affinity, often expressed as the association constant (Ka) or the dissociation constant (Kd), is fundamental to understanding the strength of the interaction between aristololactam and its biological targets. mdpi.com

The binding affinity of aristololactam-β-D-glucoside (ADG) to various biomacromolecules has been determined using several techniques, primarily through spectroscopic titrations (absorbance and fluorescence) and isothermal titration calorimetry (ITC).

For DNA , Scatchard analysis of absorbance and fluorescence titration data indicates a very high affinity, with a binding constant in the order of 10⁵ M⁻¹. nih.gov

In the case of RNA , the binding affinities of ADG are generally in the order of 10⁵ M⁻¹ for double-stranded RNAs. rsc.orgrsc.org For tRNA, the binding affinity (K) determined by ITC was (6.50 ± 0.04) × 10⁴ M⁻¹. nih.govplos.org

The binding affinity of ADG to human serum albumin (HSA) is comparatively weaker, with spectroscopic analysis suggesting a value in the order of 10⁴ M⁻¹. rsc.org Similarly, the binding affinity of ADG to human hemoglobin was estimated to be 3.79 × 10⁴ M⁻¹. figshare.com

Table 2: Binding Affinities of Aristololactam-β-D-glucoside (ADG) to Various Biomacromolecules

BiomacromoleculeBinding Affinity (Ka)TechniqueReference
DNA~10⁵ M⁻¹Spectroscopic Titration nih.gov
Double-stranded RNA~10⁵ M⁻¹Spectroscopic Titration rsc.orgrsc.org
tRNA(6.50 ± 0.04) × 10⁴ M⁻¹Isothermal Titration Calorimetry nih.govplos.org
Human Serum Albumin~10⁴ M⁻¹Spectroscopic Analysis rsc.org
Human Hemoglobin3.79 × 10⁴ M⁻¹Spectroscopic Analysis figshare.com

Metabolomic Profiling and Targeted Analysis

Metabolomic approaches, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for the comprehensive analysis of aristolochic acid analogues (AAAs), including aristolactams, in biological and plant samples. acs.orgnih.gov

Targeted metabolite profiling has been employed to detect a wide range of AAAs in various Aristolochia species. acs.org These studies have revealed that while aristolochic acids I and II are common, other compounds like this compound I and this compound BI are also widespread. acs.org LC-MS/MS methods have been developed for the simultaneous detection and quantification of multiple aristolactams and aristolochic acids. mdpi.com These methods utilize specific fragmentation patterns to identify and differentiate between various analogues. researchgate.netnih.gov For instance, in the mass spectra of aristolactams, the characteristic pseudomolecular ion is [M+H]⁺. researchgate.netnih.gov

Metabolomic analysis of rat urine after exposure to aristolochic acid using LC coupled with quadrupole time-of-flight mass spectrometry (Qq-TOF) has demonstrated significant changes in the metabolic profile, allowing for the identification of potential biomarkers of exposure. nih.gov Such metabolomic profiling can serve as a valuable tool for assessing the toxicological risks associated with exposure to Aristolochia-containing products. acs.orgnih.gov

Chemical Synthesis and Derivatives

Total Synthetic Approaches to Aristolactam Motifs

The total synthesis of the this compound core, a phenanthrene (B1679779) lactam system, has been approached through various innovative methodologies. scispace.comacs.org These strategies can be broadly categorized based on the key bond-forming reactions used to construct the characteristic polycyclic system.

One prominent approach involves a synergistic combination of C-H bond activation and a dehydro-Diels-Alder reaction. scispace.comnih.govrsc.org This method efficiently constructs all the rings of the this compound skeleton from readily available starting materials. scispace.comrsc.org A key step in this process is the ruthenium-catalyzed oxidative cyclization of benzamides with vinyl sulfone, which generates 3-methyleneisoindolin-1-one (B1254794) intermediates. These intermediates then undergo a dehydro-Diels-Alder reaction with benzynes, followed by desulfonylation, to yield the this compound core. scispace.comnih.gov This strategy is notable for its efficiency and its tolerance of various functional groups, allowing for the synthesis of a library of this compound derivatives. scispace.com

Another powerful strategy utilizes a one-pot Suzuki-Miyaura coupling followed by an aldol-type condensation cascade reaction. acs.orgresearchgate.net This approach effectively joins an isoindolin-1-one (B1195906) building block with a 2-formylphenylboronic acid derivative. acs.orgbeilstein-journals.org The reaction, often facilitated by a palladium catalyst like Pd(PPh3)4 and microwave irradiation, has been successfully applied to the synthesis of several natural aristolactams, including this compound BII (also known as cepharanone B), this compound FI (piperolactam A), and sauristolactam. acs.orgresearchgate.netbeilstein-journals.org

Earlier synthetic strategies developed by Couture and co-workers involved aryne cyclization. caltech.edu This methodology, while elegant, was sometimes hampered by the formation of geometric isomers and was not easily adaptable for synthesizing certain related metabolites. acs.org More recent approaches have focused on improving efficiency and modularity. beilstein-journals.org For instance, a deconstruction-reconstruction strategy has been developed to access 1-naphthol (B170400) derivatives, which can then be used in the multi-step synthesis of tetracyclic this compound analogues. rsc.org

The table below summarizes key total synthesis approaches to the this compound motif.

Synthetic Strategy Key Reactions Catalyst/Reagents Key Intermediates Natural Products Synthesized Reference(s)
C-H Bond Activation / Dehydro-Diels-AlderOxidative Cyclization, Dehydro-Diels-Alder, DesulfonylationRu(II) catalyst, CsF3-Methyleneisoindolin-1-ones, BenzynesVarious this compound Derivatives scispace.com, nih.gov, rsc.org
Suzuki-Miyaura / Aldol CascadeSuzuki-Miyaura Coupling, Aldol CondensationPd(PPh3)4, MicrowaveIsoindolin-1-ones, 2-Formylphenylboronic acidsThis compound BII, this compound FI, Sauristolactam acs.org, researchgate.net, beilstein-journals.org
Aryne Cyclization / OlefinationAryne Cyclization, Radical CyclizationSodamideIminoquinonesCepharanone A, Cepharanone B, Taliscanine caltech.edu
Deconstruction-ReconstructionFragmentation-AnnulationN/Aα-Oximinoindanones, 1-Naphthol derivativesTetracyclic this compound Analogue rsc.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is driven by the need to explore their therapeutic potential and to understand how structural modifications impact their biological activity. nih.govmdpi.com Researchers have synthesized a wide array of derivatives by modifying the core this compound scaffold at various positions. rsc.orgresearchgate.net

One common strategy involves varying the substituents on the aromatic rings of the starting materials used in total synthesis routes. For example, using differently substituted benzamides and benzynes in the C-H activation/dehydro-Diels-Alder approach allows for the creation of aristolactams with diverse substitution patterns, including those with halogen (F, Cl, Br, I) and trifluoromethyl (CF3) groups. scispace.com Similarly, the Suzuki-Miyaura coupling method allows for the variation of both the isoindolin-1-one and the boronic acid coupling partners, leading to a library of natural and unnatural analogues. acs.orgbeilstein-journals.org

Nitrogen analogues of aristolactams, such as the 5,6,10b-triazaacephenanthrylene system, have also been synthesized. clockss.org This was achieved through a two-step sequence starting from enaminothioenones, demonstrating the versatility of synthetic methods to create novel heterocyclic systems structurally related to natural aristolactams. clockss.org

Furthermore, derivatives have been prepared to serve as tools for biological studies. For instance, this compound analogues with a 3-aminopropyloxy linker at the 7-position have been synthesized. acs.org These linkers can be used to attach biological markers like biotin (B1667282) or fluorescent probes, facilitating the study of their mechanisms of action. acs.org The synthesis of this compound-deoxyriboside adducts, such as those with deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), has also been developed to study the DNA-adducting properties of these compounds. southwales.ac.ukoup.com

The table below presents examples of synthesized this compound analogues and the synthetic rationale.

Analogue/Derivative Type Synthetic Rationale Synthetic Method Example(s) Reference(s)
Ring-Substituted AnaloguesStructure-Activity Relationship (SAR) studies, improve potencyC-H Activation / Dehydro-Diels-Alder; Suzuki-Miyaura CouplingHalogenated and CF3-substituted aristolactams scispace.com, nih.gov
Nitrogen AnaloguesExplore novel heterocyclic scaffolds with potential bioactivityTandem Thio-Knoevenagel condensation and cyclization5,6,10b-Triazaacephenanthrylene derivatives clockss.org
Bioconjugatable DerivativesProbes for biological studies (e.g., target identification)Multi-step synthesis incorporating linker moieties7-(3-Aminopropyloxy)-aristolactams acs.org
DNA AdductsStudy of genotoxicity and mechanism of carcinogenesisBromination and cross-coupling with deoxyribosidesThis compound I-dA, this compound I-dG southwales.ac.uk, nih.gov
N-Substituted DerivativesInvestigate the role of the lactam nitrogen in biological activityAlkylation of the N-H this compound precursorN-methyl piperolactam A acs.org

Strategies for Functionalization of the this compound Moiety

Functionalization of the pre-formed this compound moiety allows for late-stage diversification of the scaffold, providing access to derivatives that might be difficult to obtain through total synthesis. rsc.orgresearchgate.net These strategies focus on the selective modification of specific positions on the this compound core.

One key area of focus is the C-H functionalization of the aromatic rings. Palladium-catalyzed reactions have been employed for the regioselective alkylation of C-H bonds. sioc-journal.cn For example, using a quinolinamide moiety as a bidentate directing group on a 1-naphthylamide precursor, researchers have achieved selective alkylation at the C8 position with various functionalized alkyl halides. The resulting products can then be converted into the core structures of this compound alkaloids. sioc-journal.cn

Another important site for functionalization is the lactam nitrogen. N-H aristolactams can be prepared using N-PMB (p-methoxybenzyl) substituted benzamides in the initial synthesis, with the PMB group being removed in a later step to provide the free N-H for subsequent derivatization. scispace.com This allows for the introduction of various substituents at the nitrogen position, which has been shown to be important for biological activity. nih.gov For example, a series of derivatives with different substitutions at the N-5 position were synthesized to study their inhibitory effects on HIV-1. nih.gov

Modification of existing substituents is also a viable strategy. For example, hydroxyl groups on the phenanthrene ring can be converted to methoxy (B1213986) groups or used as handles for glycosylation, as seen in the isolation of this compound 9-O-β-D-glucopyranosyl-(1→2)-β-D-glucoside. mdpi.comredalyc.org While this is a naturally occurring modification, similar chemical strategies can be employed synthetically. The reduction of the nitro group in aristolochic acids to form the corresponding this compound is a key biosynthetic step that is also a fundamental synthetic transformation. nih.gov

These functionalization strategies are crucial for fine-tuning the properties of this compound-based compounds and for developing potent and selective agents for therapeutic applications. researchgate.net

Future Directions and Research Gaps in Aristololactam Studies

Elucidation of Undetermined Biological Activity Mechanisms

While some biological activities of aristolactams, such as anti-inflammatory and potential anticancer effects, have been identified, the precise molecular mechanisms underlying these actions are not fully understood. ontosight.airesearchgate.net Future research should focus on:

Target Identification: Identifying the specific cellular and molecular targets with which aristolactams and their metabolites interact is crucial. This includes pinpointing the enzymes, receptors, and signaling pathways that are modulated by these compounds.

Structure-Activity Relationships: A systematic investigation into the structure-activity relationships of various aristolactam derivatives is needed. This will help in understanding how different functional groups on the this compound scaffold influence their biological effects. researchgate.net

Anti-inflammatory Pathways: While this compound I has been shown to have anti-inflammatory properties independent of the NF-κB pathway, the exact mechanism remains to be elucidated. researchgate.net Further studies are required to explore other potential anti-inflammatory pathways.

Neuroprotective Effects: Some evidence suggests that aristolactams may have neuroprotective potential, such as inhibiting phospholipase A2, which could be relevant for neurodegenerative diseases. researchgate.net This promising area warrants more in-depth investigation.

Comprehensive Toxicological Evaluation of Various this compound Derivatives

The toxicity of aristolochic acids is well-established, but the toxicological profiles of the wide array of naturally occurring and synthetic this compound derivatives are less characterized. researchgate.net Key research gaps include:

Comparative Toxicity: There is a need for comprehensive studies that compare the cytotoxicity, genotoxicity, and nephrotoxicity of different this compound analogues. nih.govresearchgate.net Research has indicated that the toxicity is not solely attributable to aristolochic acids I and II, and that some aristolactams may have even higher cytotoxic potency. researchgate.netacs.org

Metabolite Toxicity: The metabolic activation of aristolochic acids to reactive this compound metabolites is a critical step in their carcinogenicity. nih.gov However, the toxicological properties of the full range of these metabolites have not been exhaustively studied.

Long-term Exposure Effects: Most toxicological studies have focused on acute or short-term exposure. Long-term, low-dose exposure studies are necessary to understand the cumulative effects and chronic toxicity of different this compound derivatives.

Development of Safer this compound-Based Therapeutic Agents

Despite their toxicity, the unique chemical structure of aristolactams makes them a point of interest for developing new therapeutic agents. ontosight.ai Future efforts should be directed towards:

Structural Modification: Synthesizing and evaluating new this compound derivatives with modified structures could lead to compounds with enhanced therapeutic activity and reduced toxicity. researchgate.netrsc.org Modifications to the phenanthrene (B1679779) nucleus and other parts of the molecule could be explored. researchgate.net

Detoxification Strategies: Research into methods for detoxifying this compound-containing herbal preparations is crucial for their safer use in traditional medicine. rsc.org This could involve specific processing methods or co-administration with agents that inhibit their toxic metabolic activation.

Targeted Delivery: Developing drug delivery systems that can specifically target diseased tissues while minimizing systemic exposure could be a viable strategy to harness the therapeutic potential of aristolactams while mitigating their toxicity.

Exploration of Novel this compound Biosynthesis Pathways

Understanding the biosynthesis of aristolactams in plants is fundamental for both controlling their presence in herbal products and for potential biotechnological production of valuable derivatives. scienceopen.com Areas for future research include:

Enzyme Characterization: Identifying and characterizing the key enzymes involved in the this compound biosynthetic pathway is a priority. scienceopen.com For instance, the role of tyrosine decarboxylase as the first enzyme in the pathway has been suggested, but further in-depth exploration is lacking. scienceopen.com

Genetic Engineering: Silencing or knocking out the genes encoding key enzymes in the biosynthesis pathway through molecular breeding could be a feasible method to produce aristolochic acid-free medicinal plants. scienceopen.com

Alternative Pathways: Investigating the possibility of novel or alternative biosynthetic routes in different plant species could provide new insights and opportunities for metabolic engineering. scholaris.ca

Advanced In Vivo Pharmacological and Toxicological Studies

While in vitro studies provide valuable initial data, in vivo studies are essential to understand the complex pharmacological and toxicological effects of aristolactams in a whole organism. plos.org Future research should involve:

Animal Models: Developing and utilizing more sophisticated animal models that can accurately replicate human diseases and toxicities is crucial for preclinical evaluation. science.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of various this compound derivatives and to correlate their concentrations with their pharmacological and toxicological effects.

Biomarker Discovery: Identifying reliable biomarkers of exposure and effect for this compound-related toxicities will be critical for monitoring and risk assessment in both preclinical and potential clinical settings. This compound-DNA adducts are known biomarkers for aristolochic acid exposure. acs.org

Clinical Research on this compound-Related Therapies

Currently, there is a significant gap in clinical research regarding this compound-based therapies due to their known toxicity. benthamdirect.com Before any clinical application can be considered, the following steps are necessary:

Preclinical Safety: Rigorous preclinical safety and toxicology studies in multiple animal models are an absolute prerequisite to even consider moving a modified, safer this compound derivative into clinical trials.

Therapeutic Indications: If a derivative with a favorable safety profile is developed, well-defined clinical trials would be needed to evaluate its efficacy for specific therapeutic indications, such as certain types of cancer or inflammatory diseases. aldconnect.orgusher-syndrome.org

Risk-Benefit Analysis: A thorough risk-benefit assessment would be essential at every stage of clinical development, with a primary focus on patient safety.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Aristololactam from plant sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, LC-MS) and comparison with reference standards. Ensure reproducibility by documenting solvent ratios, temperature, and retention times. For new compounds, provide full characterization data (e.g., 1^1H/13^13C NMR, HRMS) as per academic journal guidelines .

Q. How should researchers design in vitro assays to assess Aristololactam’s bioactivity?

  • Methodological Answer : Use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for cytotoxicity assays). Include positive/negative controls and dose-response curves. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA). Address confounding variables like solvent cytotoxicity by testing vehicle controls. Refer to pre-test/post-test designs for robustness .

Q. What computational tools are recommended for predicting Aristololactam’s molecular interactions?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and dynamics simulations (GROMACS) can predict binding affinities to target proteins. Validate predictions with experimental data (e.g., surface plasmon resonance). Ensure force field parameters are compatible with lactam structures .

Advanced Research Questions

Q. How can contradictory data on Aristololactam’s cytotoxicity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis to identify variability sources (e.g., cell line origin, exposure duration). Use sensitivity analysis to weigh experimental parameters. Replicate studies under standardized conditions, adhering to protocols like CONSORT for transparency. Cross-validate findings with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. What experimental designs are optimal for elucidating Aristololactam’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ factorial designs to test interactions between variables (e.g., dose, time, co-treatments). Use RNA-seq or proteomics to identify pathway alterations. Validate hypotheses with CRISPR knockouts or pharmacological inhibitors. Link results to theoretical frameworks, such as oxidative stress or epigenetic regulation, to contextualize findings .

Q. How can researchers integrate multi-omics data to map Aristololactam’s biosynthetic pathways in host plants?

  • Methodological Answer : Combine transcriptomics (RNA-seq), metabolomics (LC-MS/MS), and genomics (gene cluster analysis) to identify biosynthetic genes. Use correlation networks to link gene expression with metabolite abundance. Validate candidate genes via heterologous expression in model systems (e.g., E. coli). Reference CRDC classifications for separation technologies if scaling up .

Q. What statistical approaches address variability in Aristololactam pharmacokinetic studies?

  • Methodological Answer : Apply mixed-effects models to account for intersubject variability. Use non-compartmental analysis (NCA) for AUC calculations. For small sample sizes, bootstrap resampling improves confidence intervals. Ensure raw data is archived for reproducibility, aligning with journal data-sharing policies .

Methodological Frameworks and Best Practices

  • Theoretical Alignment : Ground hypotheses in existing frameworks (e.g., structure-activity relationships, pharmacophore models) to guide experimental design and data interpretation .
  • Data Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) in supplemental materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
  • Literature Gap Analysis : Systematically review existing studies using tools like PRISMA to identify under-explored areas (e.g., Aristololactam’s immunomodulatory effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.